N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide: is an organic compound characterized by the presence of a sulfonamide group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating the activity of specific proteins or signaling molecules.
Comparison with Similar Compounds
- N-(4-methylphenyl)-2-(phenylsulfonyl)ethanamide
- N-(4-methylphenyl)-4-(phenylsulfonyl)butanamide
- N-(4-methylphenyl)-3-(phenylsulfonyl)butanamide
Comparison: N-(4-methylphenyl)-3-(phenylsulfonyl)propanamide is unique due to its specific propanamide backbone, which influences its chemical reactivity and biological activity. Compared to similar compounds with different chain lengths or substituents, it may exhibit distinct properties such as solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C16H17NO3S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C16H17NO3S/c1-13-7-9-14(10-8-13)17-16(18)11-12-21(19,20)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
UMRVKIYDXPZLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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